4H-Imidazole-5-carbonitrile, 4-diazo-

Overview

Description

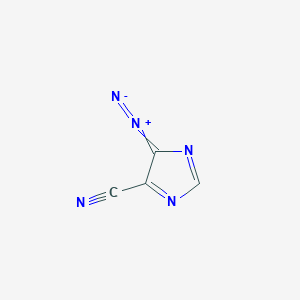

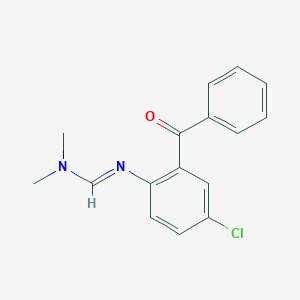

“4H-Imidazole-5-carbonitrile, 4-diazo-” also known as “4-Diazo-4H-imidazole-5-carboxamide” is a compound with the molecular formula C4 H3 N5 O and a molecular weight of 137.10 . It is related to the API family Temozolomide .

Molecular Structure Analysis

The molecular structure of “4H-Imidazole-5-carbonitrile, 4-diazo-” is represented by the formula C4 H3 N5 O . The accurate mass is 137.0338 . The Smiles representation is NC(=O)C1=NC=NC1=[N+]=[N-] and the InChI representation is InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H, (H2,5,10) .Scientific Research Applications

Synthesis of New Biological Compounds

4H-Imidazole-5-carbonitrile, 4-diazo-, is used in the synthesis of biologically active compounds. A study by Andersen and Pedersen (1986) describes its use in creating N6-substituted 2-azaadenines and 1-substituted 2-azahypoxanthines, which show potential biological activity (Andersen & Pedersen, 1986).

Antimicrobial and Antioxidant Properties

Research on imidazole derivatives, including 4H-Imidazole-5-carbonitrile, 4-diazo-, has shown that they possess a range of biological activities, including antimicrobial and antioxidant properties. This is highlighted in a study by Bassyouni et al. (2012), which explores the synthesis of various imidazole derivatives and evaluates their biological activities (Bassyouni et al., 2012).

Pharmaceutical Applications

Imidazole and its derivatives, including 4H-Imidazole-5-carbonitrile, 4-diazo-, are integral in pharmaceutical research, as noted by Siwach and Verma (2021). These compounds have been used in developing drugs with various biological activities, such as antibacterial, antiviral, and anti-inflammatory effects (Siwach & Verma, 2021).

Prebiotic Synthesis Research

The compound has been explored in prebiotic chemistry, specifically in the synthesis of purines, as detailed in a study by Sanchez, Ferris, and Orgel (1968). This research suggests its potential role in the origins of life and the synthesis of essential biological molecules (Sanchez, Ferris, & Orgel, 1968).

Photochemistry Studies

The photochemical behavior of 4H-Imidazole-5-carbonitrile, 4-diazo-, is another area of scientific interest. A study by Maier and Endres (2000) investigates its irradiation in an argon matrix, leading to the formation of new compounds and providing insights into photochemical processes (Maier & Endres, 2000).

properties

IUPAC Name |

5-diazoimidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HN5/c5-1-3-4(9-6)8-2-7-3/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSXUDBYKBJDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=[N+]=[N-])C(=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447093 | |

| Record name | 4H-Imidazole-5-carbonitrile, 4-diazo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Imidazole-5-carbonitrile, 4-diazo- | |

CAS RN |

57052-92-3 | |

| Record name | 4H-Imidazole-5-carbonitrile, 4-diazo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 5-diazoimidazole-4-carbonitrile?

A: 5-Diazoimidazole-4-carbonitrile, also known as 4H-Imidazole-5-carbonitrile, 4-diazo-, is characterized by an imidazole ring substituted with a diazo group at the 4-position and a nitrile group at the 5-position. []

Q2: Is 5-diazoimidazole-4-carbonitrile stable?

A: Yes, unlike many diazo compounds, 5-diazoimidazole-4-carbonitrile displays remarkable stability. This stability has been confirmed through mass spectrometry, providing evidence for its structure. []

Q3: How does 5-diazoimidazole-4-carbonitrile react with nucleophiles?

A: 5-Diazoimidazole-4-carbonitrile acts as a versatile building block in organic synthesis. It readily undergoes reactions with various nucleophiles. For instance, it reacts with primary amines like methylamine, leading to the formation of triazene derivatives. []

Q4: Can 5-diazoimidazole-4-carbonitrile be used to synthesize other heterocyclic compounds?

A: Yes, 5-diazoimidazole-4-carbonitrile serves as a valuable precursor for synthesizing diverse heterocyclic systems. Notably, it can undergo cyclization reactions to yield imidazo[4,5-d]-1,2,3-triazine derivatives, highlighting its utility in constructing fused heterocycles. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B3061068.png)

![6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one](/img/structure/B3061085.png)